(2S,3R)-2,3,4-Trihydroxybutanal-13C
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Overview
Description
(2S,3R)-2,3,4-Trihydroxybutanal-13C is a stereoisomeric compound with the molecular formula C4H8O4. It is a derivative of butanal, featuring three hydroxyl groups attached to the carbon chain. The compound is labeled with carbon-13, a stable isotope of carbon, which is often used in various scientific studies to trace molecular pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a corresponding keto compound using specific reducing agents under controlled conditions to ensure the desired stereochemistry. For example, the reduction of 2,3,4-trihydroxybutanone can be achieved using sodium borohydride (NaBH4) in an aqueous solution .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to catalyze the reduction process. These methods are environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2S,3,4-Trihydroxybutanal-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which (2S,3R)-2,3,4-Trihydroxybutanal-13C exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The carbon-13 labeling allows for precise tracking of the compound in various reactions and processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: An oxidized form of the compound.
(2S,3R)-2,3,4-Trihydroxybutanol: A reduced form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C lies in its carbon-13 labeling, which provides a valuable tool for tracing and studying molecular pathways in various scientific fields. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
Properties
Molecular Formula |
C4H8O4 |
---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2S,3R)-2,3,4-trihydroxy(113C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i1+1 |
InChI Key |
YTBSYETUWUMLBZ-CQSAUBDGSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13CH]=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
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